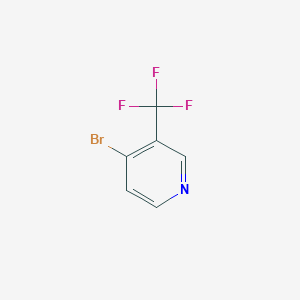

4-Bromo-3-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-5-1-2-11-3-4(5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVNVSDFDCYSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634103 | |

| Record name | 4-Bromo-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-89-9 | |

| Record name | 4-Bromo-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-3-(trifluoromethyl)pyridine, a key building block in the synthesis of various pharmaceutical compounds. This document outlines its known properties, a representative synthetic protocol, and its application in the development of therapeutic agents.

Core Physicochemical Properties

This compound is a halogenated pyridine derivative with the chemical formula C₆H₃BrF₃N. Its structural characteristics, particularly the presence of a bromine atom and a trifluoromethyl group, make it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 1060801-89-9 | [1][2] |

| Molecular Formula | C₆H₃BrF₃N | [1][2] |

| Molecular Weight | 225.99 g/mol | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [3] |

| Density | Data not available | |

| Solubility | Data not available | |

| Appearance | Not specified (likely a solid or liquid) | |

| Storage Temperature | -20°C | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a representative procedure can be adapted from the synthesis of structurally similar compounds. The following is a generalized protocol for the bromination of a trifluoromethyl-substituted pyridine ring, which would be a plausible route to the title compound.

Representative Protocol: Electrophilic Bromination of a Trifluoromethyl-Substituted Pyridine

This protocol is based on general methods for the regioselective bromination of activated pyridine rings.

Materials:

-

3-(Trifluoromethyl)pyridine (starting material)

-

N-Bromosuccinimide (NBS) (brominating agent)

-

Sulfuric acid (catalyst/solvent)

-

Dichloromethane (solvent for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(trifluoromethyl)pyridine (1.0 equivalent) in concentrated sulfuric acid under a nitrogen atmosphere. Cool the mixture to 0°C using an ice bath.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of biologically active molecules, including G protein-coupled receptor 40 (GPR40) modulators and Budding Unsuppressed by Benzimidazoles 1 (Bub1) kinase inhibitors.[2][5][6]

Role in the Synthesis of Bub1 Kinase Inhibitors

Bub1 is a serine/threonine kinase that plays a vital role in the spindle assembly checkpoint, a critical process for ensuring proper chromosome segregation during cell division.[7][8] Inhibitors of Bub1 kinase, such as BAY-320, are valuable tools for studying the cell cycle and have potential as anticancer agents.[8] The synthesis of complex heterocyclic molecules like BAY-320 often involves the coupling of pre-functionalized building blocks, such as this compound.

Below is a diagram illustrating a plausible synthetic workflow where this compound is utilized in a key cross-coupling reaction.

Caption: Synthetic workflow utilizing this compound.

This generalized workflow highlights how the bromo-substituent on the pyridine ring acts as a handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions, a common strategy in modern medicinal chemistry.

References

- 1. appchemical.com [appchemical.com]

- 2. usbio.net [usbio.net]

- 3. combi-blocks.com [combi-blocks.com]

- 4. This compound 97 1354425-60-7 [sigmaaldrich.com]

- 5. This compound | 1060801-89-9 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. bub1.com [bub1.com]

- 8. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)pyridine

This technical guide provides a comprehensive overview of the molecular structure and properties of 4-Bromo-3-(trifluoromethyl)pyridine, a key reagent in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity and characteristics.

Chemical Identity and Properties

This compound is a substituted pyridine derivative that is commonly available in two forms: the free base and its hydrobromide salt. The presence of the bromine atom and the trifluoromethyl group makes it a versatile building block in organic synthesis. It is crucial to distinguish between the two forms as their molecular weights and CAS numbers differ.

The free base, this compound, is identified by the CAS number 1060801-89-9 and has a molecular formula of C₆H₃BrF₃N.[1] The hydrobromide salt, this compound hydrobromide, is registered under CAS number 1354425-60-7.[2][3] Its molecular formula is represented as C₆H₄Br₂F₃N or C₆H₃BrF₃N·HBr, with a molecular weight of approximately 306.91 g/mol .[2]

Below is a summary of the key quantitative data for both forms:

| Property | This compound (Free Base) | This compound Hydrobromide (Salt) |

| CAS Number | 1060801-89-9 | 1354425-60-7[2][3] |

| Molecular Formula | C₆H₃BrF₃N[1] | C₆H₄Br₂F₃N or C₆H₃BrF₃N·HBr[2] |

| Molecular Weight | 225.99 g/mol | 306.91 g/mol [2] |

Molecular Structure

The core structure of this compound consists of a pyridine ring substituted with a bromine atom at the 4th position and a trifluoromethyl group at the 3rd position. This arrangement of substituents significantly influences the electronic properties and reactivity of the molecule.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Bromo-3-(trifluoromethyl)pyridine, a key building block in the development of pharmaceuticals and agrochemicals. This document details the primary synthetic routes, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound is a valuable heterocyclic intermediate characterized by the presence of a bromine atom at the 4-position and a trifluoromethyl group at the 3-position of the pyridine ring. This substitution pattern offers medicinal chemists and process chemists versatile handles for further functionalization, making it an important component in the synthesis of complex molecular architectures with diverse biological activities. The strategic placement of the electron-withdrawing trifluoromethyl group and the synthetically malleable bromine atom allows for a wide range of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation-substitution sequences.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most prominent and practical routes involve either the introduction of the trifluoromethyl group onto a pre-functionalized bromopyridine scaffold or the bromination of a trifluoromethyl-substituted pyridine. A key and well-documented method involves a Sandmeyer-type reaction starting from an amino-substituted pyridine.

Pathway 1: Sandmeyer-Type Trifluoromethylation of 3-Amino-4-bromopyridine

This pathway is a robust and widely applicable method for the introduction of a trifluoromethyl group onto an aromatic ring. The synthesis commences with the readily available 3-Amino-4-bromopyridine, which undergoes diazotization followed by a copper-mediated trifluoromethylation.

Reaction Scheme:

Figure 1: Sandmeyer-type trifluoromethylation of 3-Amino-4-bromopyridine.

Experimental Protocol:

A detailed experimental protocol for a similar transformation is described in patent WO2007089498A2 for the synthesis of 2-Bromo-3-(trifluoromethyl)pyridine, which can be adapted for this compound.

To a solution of 3-amino-4-bromopyridine (1.0 eq) in acetonitrile (MeCN) is added copper(I) thiocyanate (CuSCN, 1.5 eq) and tert-butyl nitrite (t-BuONO, 1.5 eq). The mixture is stirred at room temperature, and then (trifluoromethyl)trimethylsilane (TMSCF3, 2.0 eq) is added. The reaction is then heated to 60 °C and stirred for several hours until completion, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data Summary:

| Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Yield |

| 3-Amino-4-bromopyridine | t-BuONO, CuSCN, TMSCF3 | Acetonitrile | 60 °C | 4 hours | 44% |

Table 1: Summary of quantitative data for the Sandmeyer-type trifluoromethylation.

Pathway 2: Bromination of 3-(Trifluoromethyl)pyridine

An alternative approach involves the direct bromination of 3-(trifluoromethyl)pyridine. However, the electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution, often requiring harsh reaction conditions and leading to mixtures of regioisomers. Selective bromination at the 4-position can be challenging to achieve with high yields.

Reaction Scheme:

Figure 2: Electrophilic bromination of 3-(Trifluoromethyl)pyridine.

Experimental Protocol:

A general procedure for the bromination of deactivated pyridines involves heating the substrate with bromine in the presence of a strong acid, such as oleum.

3-(Trifluoromethyl)pyridine is added to oleum, and the mixture is heated. Bromine is then added dropwise, and the reaction mixture is maintained at an elevated temperature for an extended period. After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base, such as sodium hydroxide. The product is then extracted with a suitable organic solvent, and the organic extracts are washed, dried, and concentrated. Purification by distillation or chromatography may be required to isolate the desired 4-bromo isomer from other brominated byproducts. Due to the harsh conditions and potential for low regioselectivity, this method is often less preferred than the Sandmeyer approach.

Conclusion

The synthesis of this compound is most effectively achieved through a Sandmeyer-type trifluoromethylation of 3-amino-4-bromopyridine. This method offers good yields and avoids the harsh conditions and regioselectivity issues associated with the direct bromination of 3-(trifluoromethyl)pyridine. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the reliable preparation of this important synthetic intermediate. Further optimization of reaction conditions may lead to improved yields and scalability for industrial applications.

A Technical Guide to the Synthesis of Key Trifluoromethylpyridine Intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core intermediates in the synthesis of trifluoromethylpyridines, a critical scaffold in modern pharmaceuticals and agrochemicals. This document details the primary synthetic strategies, key intermediates, and provides experimental methodologies for their preparation.

Core Intermediates in Trifluoromethylpyridine Synthesis

The synthesis of trifluoromethylpyridines predominantly proceeds through two major pathways: the chlorine/fluorine exchange of pre-functionalized pyridine rings and the cyclocondensation of acyclic precursors containing a trifluoromethyl group. These routes generate several key intermediates that are commercially significant and serve as versatile building blocks for a wide range of derivatives.

The most pivotal intermediates in the industrial synthesis of trifluoromethylpyridines include:

-

2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF): A highly sought-after intermediate, particularly in the agrochemical industry, for the synthesis of products like fluazinam and haloxyfop.

-

2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF): A crucial building block for the synthesis of numerous herbicides, including fluazifop.

-

2,3-Dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC): A direct precursor to 2,3,5-DCTF through a fluorine/chlorine exchange reaction.

-

Trifluoromethyl-containing building blocks: These are essential for the cyclocondensation route and include compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate, ethyl 2,2,2-trifluoroacetate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.

Quantitative Data on Synthetic Routes

The selection of a synthetic route is often a balance between yield, cost, and the availability of starting materials. The following tables summarize the available quantitative data for the synthesis of key trifluoromethylpyridine intermediates.

| Starting Material | Key Intermediate | Reagents and Conditions | Yield (%) | Reference |

| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine & 3-(Trifluoromethyl)pyridine | Cl₂, HF, CrO-Al catalyst, 300°C, fluidized-bed reactor | 66.6% (total) | |

| 2-Chloro-5-(trichloromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine | KF, CTAB, DMSO, reflux, 5-7 hours | Not specified | |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Anhydrous HF, HgO, -20°C to 35°C, 22 hours | 98% (selectivity), 100% (conversion) | |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Anhydrous HF, catalyst, 170°C, 11 hours | 65% (crude content 85%) | |

| 2-Chloro-5-(trifluoromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Cl₂, FeCl₃, 150-170°C, 18 hours | Not specified (163g product from 363g starting material) | |

| Nicotinic Acid | 2,3-Dichloro-5-(trichloromethyl)pyridine | PCl₃, Cl₂, 120-140°C then 210°C | 60% | |

| 2-Chloro-5-methylpyridine | 2-Chloro-5-(trichloromethyl)pyridine | Cl₂, AIBN, o-dichlorobenzene, 140°C, 20 hours | 82.7% | |

| 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | SOCl₂, DMF, 100°C, 10 hours | 86% |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key trifluoromethylpyridine intermediates.

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) via Chlorine/Fluorine Exchange

This pathway typically starts from 3-picoline and proceeds through chlorination to form a trichloromethylpyridine intermediate, followed by a halogen exchange reaction.

Step 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine from 2-Chloro-5-methylpyridine

-

Materials: 2-chloro-5-methylpyridine (15.6 g, 0.1 mol, 81.5% crude), azobisisobutyronitrile (AIBN) (0.1 g), o-dichlorobenzene (50 mL), chlorine gas, nitrogen gas.

-

Procedure:

-

To a reaction vessel, add 2-chloro-5-methylpyridine, AIBN, and o-dichlorobenzene.

-

Purge the system with nitrogen, then heat the mixture to 80°C with stirring.

-

Stop the nitrogen flow and introduce chlorine gas while continuing to heat to 140°C.

-

Maintain the reaction at a constant temperature with continuous chlorine bubbling. Add AIBN (0

-

commercial availability of 4-Bromo-3-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Commercial Availability of 4-Bromo-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a key building block in the development of novel pharmaceuticals and agrochemicals. The information is tailored for professionals in research and development who require reliable sources for this reagent.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative. It is important to distinguish between the free base and its hydrobromide salt, as both are commercially available and may be listed under different CAS numbers.

| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight |

| This compound |  | 1060801-89-9 | C₆H₃BrF₃N | 225.99 g/mol [1] |

| This compound hydrobromide |  | 1354425-60-7 | C₆H₄Br₂F₃N | 306.91 g/mol [2] |

Commercial Availability and Suppliers

This compound and its hydrobromide salt are available from a range of chemical suppliers, primarily in research and development quantities. While some suppliers may offer larger quantities upon request, publicly available pricing is generally for milligram to gram scales.

The following table summarizes the availability of this compound and its hydrobromide salt from various suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Pricing (USD) | Notes |

| Fluorochem | This compound hydrobromide | 1354425-60-7 | 98% | 100 mg, 250 mg, 1 g | £154.00 (100 mg), £258.00 (250 mg), £599.00 (1 g)[3] | - |

| Sigma-Aldrich | This compound hydrobromide | 1354425-60-7 | 97% | - | - | Product discontinued[2] |

| BLD Pharm | This compound | 1060801-89-9 | - | - | Inquire for price | Requires cold-chain transportation[4] |

| BLD Pharm | This compound hydrochloride | 1138011-21-8 | - | - | Inquire for price | Requires cold-chain transportation[5] |

| Amerigo Scientific | This compound hydrogen bromide | 1354425-60-7 | 95% | - | Inquire for price | For research use only[6] |

| Anichem | 4-bromo-3-chloro-5-(trifluoromethyl)pyridine | - | >95% | 0.5 g | $550.00 | A related but different compound[7] |

| United States Biological | This compound | 1060801-89-9 | Highly Purified | - | Inquire for price | Reactant for GPR40 modulators and Bub1 kinase inhibitors[1] |

| Allbio pharm Co., Ltd | This compound hydrobromide | 1354425-60-7 | 95% | - | Inquire for price | -[8] |

Experimental Protocols: A Representative Synthetic Approach

A Note on Synthesis: The synthesis of trifluoromethylpyridines often involves the chlorination and subsequent fluorination of picoline precursors.[9][10] Direct bromination of a pre-formed trifluoromethylpyridine can be challenging due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the pyridine ring towards electrophilic substitution.[11]

A potential synthetic pathway is outlined below.

Caption: Plausible synthetic pathway for this compound.

Disclaimer: This is a theoretical pathway and has not been validated. The specific reagents and reaction conditions would require significant optimization and safety assessment for any scale of synthesis.

Procurement Workflow for Research and Development

The process of acquiring this compound for research purposes typically follows a standard procurement workflow.

Caption: Typical procurement workflow for acquiring research chemicals.

Conclusion

This compound and its hydrobromide salt are commercially available, primarily for small-scale research and development purposes. For larger, commercial-scale quantities, direct inquiry with manufacturers and custom synthesis providers is recommended. The synthesis of this compound is non-trivial, and the provided pathway serves as a conceptual guide. Researchers should carefully consider the available forms and purities when sourcing this important building block for their discovery and development programs.

References

- 1. usbio.net [usbio.net]

- 2. This compound 97 1354425-60-7 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1060801-89-9|this compound|BLD Pharm [bldpharm.com]

- 5. 1138011-21-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. This compound hydrogen bromide - Amerigo Scientific [amerigoscientific.com]

- 7. 4-bromo-3-chloro-5-(trifluoromethyl)pyridine - Anichem [anichemllc.com]

- 8. allbiopharm.com [allbiopharm.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 11. benchchem.com [benchchem.com]

The Vanguard of Discovery: A Technical Guide to Emerging Applications in Medicinal Chemistry

Introduction

The landscape of medicinal chemistry is in a perpetual state of dynamic evolution, driven by an ever-deepening understanding of biological processes and the relentless pursuit of more effective and safer therapeutics. This technical guide provides an in-depth exploration of four vanguard areas that are reshaping the paradigm of drug discovery and development: Targeted Protein Degradation, Covalent Inhibition, Antibody-Drug Conjugates, and the integration of Artificial Intelligence. Each section is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the core principles, quantitative data for comparative analysis, explicit experimental protocols, and visual representations of key pathways and workflows.

Targeted Protein Degradation: The Era of PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a disease-causing protein, co-opts the cell's own ubiquitin-proteasome system to induce its complete degradation.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein (the "warhead"), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] This induced proximity results in the ubiquitination of the target protein, marking it for destruction by the proteasome.[1] This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules, potentially leading to a more profound and durable pharmacological effect than traditional inhibitors.[2]

Data Presentation

Table 1: Preclinical and Clinical Data for Selected PROTACs

| PROTAC | Target | Indication | Key Findings | Reference |

| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | In a Phase 1/2 trial, demonstrated a PSA50 (≥50% reduction in prostate-specific antigen) rate of 46% in patients with AR T878A/S and/or H875Y mutations.[3] Radiographic progression-free survival (rPFS) of 11.1 months in mCRPC patients with specific AR mutations. | [3][4][5] |

| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | ER+/HER2- Breast Cancer | Achieved a DC50 (half-maximal degradation concentration) of approximately 1-2 nM in ER-positive breast cancer cell lines.[6][7] Showed superior ER degradation (>90%) and tumor growth inhibition compared to fulvestrant in preclinical models.[8][9][10] | [6][7][8][9][10] |

| dBET1 | BRD4 | Leukemia | Achieved an EC50 of 430 nM for BRD4 degradation.[11] | [11] |

Mandatory Visualization

Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.

Experimental Protocols

Protocol 1: Synthesis of a BET-Degrading PROTAC (dBET1 Analog)

This protocol outlines a three-step solution-phase synthesis of a PROTAC targeting BET proteins for degradation.[12]

Materials:

-

Boc-NH-PEG5-CH2CH2COOH (Linker)

-

Amine-functionalized pomalidomide derivative (E3 ligase ligand)

-

Carboxylic acid-functionalized JQ1 derivative (POI warhead)

-

HATU (Coupling agent)

-

DIPEA (Base)

-

DMF (Solvent)

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

Ethyl acetate

-

5% Aqueous lithium chloride

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Step 1: Coupling of the E3 Ligase Ligand to the Linker

-

Dissolve the amine-functionalized pomalidomide derivative (1.0 eq), Boc-NH-PEG5-CH2CH2COOH (1.1 eq), and HATU (1.2 eq) in DMF.

-

Add DIPEA (2.5 eq) to the reaction mixture.

-

Stir the mixture under an inert atmosphere at room temperature for 16-24 hours.

-

Monitor the reaction progress using LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous lithium chloride, saturated aqueous NaHCO₃, and brine.[12]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pomalidomide-linker intermediate.

Step 2: Boc Deprotection

-

Dissolve the pomalidomide-linker intermediate (1.0 eq) in a 20-50% solution of TFA in DCM (v/v).

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.[12]

-

Concentrate the reaction mixture under reduced pressure.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).

Step 3: Coupling of the POI Warhead

-

Dissolve the deprotected pomalidomide-linker intermediate (1.0 eq), the carboxylic acid-functionalized JQ1 derivative (1.1 eq), and HATU (1.2 eq) in DMF.

-

Add DIPEA (2.5 eq) to the reaction mixture.

-

Stir the mixture under an inert atmosphere at room temperature for 16-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Work-up and purify as described in Step 1 to yield the final PROTAC.

Covalent Inhibitors: Irreversible and Potent Targeting

Covalent inhibitors form a stable, covalent bond with their target protein, often leading to irreversible inhibition.[13] This mode of action can offer several advantages, including increased potency, prolonged duration of action, and the ability to overcome drug resistance mechanisms. The design of covalent inhibitors requires a careful balance between reactivity and selectivity to minimize off-target effects.[14] A "warhead," an electrophilic group on the inhibitor, is designed to react with a specific nucleophilic amino acid residue (commonly cysteine) within the target protein's binding site.

Data Presentation

Table 2: Potency of Covalent KRAS G12C Inhibitors

| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |

| Sotorasib (AMG 510) | NCI-H358 | Cell Viability | 6 | [13][15] |

| MIA PaCa-2 | Cell Viability | 9 | [13][15] | |

| NCI-H23 | Cell Viability | 690.4 | [15] | |

| Adagrasib (MRTX849) | NCI-H358 | KRAS-GTP pull-down | 78 (after 2h) | [16] |

| Various KRAS G12C lines | 2D Cell Growth | 10 - 973 | [17] | |

| Various KRAS G12C lines | 3D Cell Growth | 0.2 - 1042 | [17] |

Mandatory Visualization

Caption: A typical workflow for the discovery and characterization of covalent inhibitors.

Experimental Protocols

Protocol 2: Biochemical Assay for KRAS G12C Inhibition

This protocol describes a method to measure the direct inhibitory effect of a compound on the activity of the KRAS G12C protein.[18]

Materials:

-

Recombinant human KRAS G12C protein

-

Fluorescently labeled non-hydrolyzable GTP analog (e.g., mant-GTP)

-

Test inhibitor compounds

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)

-

384-well microplate

-

Plate reader capable of measuring fluorescence

Procedure:

-

Protein Expression and Purification: Express recombinant human KRAS G12C protein in E. coli and purify using standard affinity chromatography techniques.

-

Nucleotide Exchange: Load the purified KRAS G12C protein with the fluorescently labeled GTP analog (mant-GTP) by incubation in the presence of a nucleotide exchange factor (e.g., SOS1).

-

Inhibitor Incubation:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 384-well plate, add the KRAS G12C-mant-GTP complex.

-

Add the diluted inhibitor to the wells and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

-

-

Measurement: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the fluorescent label. The binding of the inhibitor to KRAS G12C will cause a change in the fluorescence signal.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Antibody-Drug Conjugates (ADCs): Precision-Guided Chemotherapy

Data Presentation

Table 3: Characteristics of Trastuzumab Deruxtecan (Enhertu)

| Characteristic | Description | Reference |

| Antibody | Trastuzumab (humanized anti-HER2 IgG1) | [23][24][25] |

| Payload | Deruxtecan (DXd), a topoisomerase I inhibitor | [23][24] |

| Linker | Tetrapeptide-based cleavable linker | [23][24] |

| Drug-to-Antibody Ratio (DAR) | Approximately 8 | [23][24] |

| Indications | HER2-positive breast cancer, HER2-positive gastric or gastroesophageal junction adenocarcinoma | [23] |

Mandatory Visualization

References

- 1. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]

- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 3. ascopubs.org [ascopubs.org]

- 4. Arvinas' two AR receptor PROTAC therapies show positive results in Phase 1/2 clinical trials [synapse.patsnap.com]

- 5. urotoday.com [urotoday.com]

- 6. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]

- 7. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. cancer-research-network.com [cancer-research-network.com]

- 14. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. selleckchem.com [selleckchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Auto-ADMET: An Effective and Interpretable AutoML Method for Chemical ADMET Property Prediction [arxiv.org]

- 20. adcreview.com [adcreview.com]

- 21. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. weforum.org [weforum.org]

- 23. ec.europa.eu [ec.europa.eu]

- 24. enhertu.eu [enhertu.eu]

- 25. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]

Boronic Acids and Their Esters as Pivotal Building Blocks in Modern Organic Synthesis: A Technical Guide to the Suzuki-Miyaura Cross-Coupling Reaction

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] Developed by Nobel laureate Akira Suzuki, this palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, ranging from pharmaceuticals and agrochemicals to advanced materials.[2] At the heart of this powerful transformation are organoboron compounds, typically boronic acids and their esters, which serve as versatile and readily accessible building blocks.[2] Their stability, low toxicity, and broad commercial availability have cemented their role as essential reagents for researchers, scientists, and drug development professionals.[3] This technical guide provides an in-depth exploration of the Suzuki-Miyaura reaction, focusing on its core principles, quantitative data, a detailed experimental protocol, and its application in the synthesis of a significant pharmaceutical agent.

Core Principles: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[1] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (or pseudohalide) to a palladium(0) complex. This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond to form a palladium(II) species.[1]

-

Transmetalation: In this key step, the organic group from the boronic acid or ester is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Quantitative Data Presentation

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent, as well as the nature of the coupling partners. The following tables summarize quantitative data from various studies, illustrating the versatility and optimization of the reaction.

Table 1: Comparative Yields with Various Catalysts, Ligands, and Substrates

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromobenzonitrile | 4-Methylphenylboronic acid | PdNPs (1) | - | K₂CO₃ | Ethanol/H₂O | 60 | 1 | 98[5][6] |

| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | K₂CO₃ | EtOH | 70 | - | 71[7] |

| 4-Bromoacetophenone | Phenylboronic acid pinacol ester | [N,O]-ligated Pd (3) | - | K₃PO₄ | THF/H₂O | 25 | 1 | 99+[8] |

| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (4.5) | K₃PO₄ | Dioxane | 110 | - | 74[9] |

| 4-Bromochlorobenzene | Phenylboronic acid | Pd standard solution | - | KOH | Ethanol | RT | 0.4 | 64[10] |

Table 2: Effect of Different Bases on Reaction Yield

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Chloroanisole | Phenylboronic acid | [IPr·H][Pd(ƞ³-cin)Cl₂] (0.5) | - | K₂CO₃ | Ethanol | 40 | 98[11] |

| 4-Chloroanisole | Phenylboronic acid | [IPr·H][Pd(ƞ³-cin)Cl₂] (0.5) | - | Cs₂CO₃ | Ethanol | 40 | 94[11] |

| 4-Chloroanisole | Phenylboronic acid | [IPr·H][Pd(ƞ³-cin)Cl₂] (0.5) | - | K₃PO₄ | Ethanol | 40 | 85[11] |

| 4-Chloroanisole | Phenylboronic acid | [IPr·H][Pd(ƞ³-cin)Cl₂] (0.5) | - | Na₂CO₃ | Ethanol | 40 | 78[11] |

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura coupling, specifically for the high-yield synthesis of a biaryl intermediate crucial for the production of the drug Losartan.[5][6]

Synthesis of 2-(4-Methylphenyl)benzonitrile

-

Materials:

-

2-Bromobenzonitrile (1 mmol)

-

4-Methylphenylboronic acid (1.5 mmol)

-

Palladium nanoparticles (PdNPs) (1 mol%)

-

Potassium carbonate (K₂CO₃) (2 mmol)

-

Ethanol (20 mL)

-

Water

-

-

Procedure:

-

To a round-bottom flask, add 2-bromobenzonitrile (1 mmol), 4-methylphenylboronic acid (1.5 mmol), PdNPs (1 mol%), and K₂CO₃ (2 mmol).

-

Add ethanol (20 mL) and a minimal amount of water to dissolve the base.

-

Stir the reaction mixture at 60 °C for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

-

General Experimental Workflow

Application in Drug Development: The Synthesis and Mechanism of Action of Losartan

The Suzuki-Miyaura coupling is a key step in the synthesis of numerous pharmaceuticals. A prominent example is Losartan, an angiotensin II receptor blocker used to treat high blood pressure.[12][13] The synthesis of a crucial biaryl intermediate of Losartan is achieved with excellent yield (98%) via a Suzuki-Miyaura coupling.[5]

Losartan functions by blocking the AT1 receptor within the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation.[14] By inhibiting the effects of angiotensin II, a potent vasoconstrictor, Losartan leads to vasodilation and a reduction in blood pressure.[14][15] Furthermore, Losartan has been shown to inhibit the TGF-β/Smad signaling pathway, which is implicated in myocardial fibrosis.

Mechanism of Action of Losartan

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure.hw.ac.uk [pure.hw.ac.uk]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. rsc.org [rsc.org]

- 11. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 13. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electronic Properties of Trifluoromethyl-Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of trifluoromethyl-substituted pyridines. The strategic incorporation of the trifluoromethyl (CF₃) group onto the pyridine ring profoundly influences its physicochemical characteristics, making these compounds highly valuable in the fields of medicinal chemistry, agrochemical science, and materials science. This document details key electronic parameters, experimental protocols for their determination, and visual representations of underlying principles.

Introduction

The trifluoromethyl group is a powerful electron-withdrawing substituent that significantly alters the electronic landscape of the pyridine ring. Its strong inductive effect (-I) and hyperconjugative effects impact the molecule's acidity (pKa), electron density distribution, and susceptibility to nucleophilic or electrophilic attack. These modifications are crucial for modulating drug-receptor interactions, improving metabolic stability, and fine-tuning the reactivity of pyridine-based compounds.[1] This guide focuses on the 2-, 3-, and 4-isomers of trifluoromethylpyridine, providing a comparative analysis of their electronic properties.

Quantitative Electronic Data

The electronic properties of trifluoromethyl-substituted pyridines can be quantified through various experimental and computational methods. The following tables summarize key data points for the 2-, 3-, and 4-isomers.

Table 1: Acidity (pKa) and Hammett Constants (σ)

| Compound | Position of CF₃ | Predicted pKa | Hammett Constant (σ) |

| 2-(Trifluoromethyl)pyridine | 2 | - | σₚ: 0.54 |

| 3-(Trifluoromethyl)pyridine | 3 | - | σₘ: 0.43 |

| 4-(Trifluoromethyl)pyridine | 4 | 2.92[2] | σₚ: 0.54 |

Note: The Hammett constants provided are for the trifluoromethyl group on a benzene ring and serve as a close approximation for the pyridine system.

Table 2: NMR Spectroscopic Data (Chemical Shifts in ppm)

| Compound | Position of CF₃ | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ¹⁹F NMR (CDCl₃) |

| 2-(Trifluoromethyl)pyridine | 2 | 8.75 (d), 7.89 (t), 7.70 (d), 7.51 (m) | 146.7, 144.8 (q), 139.6, 130.6, 127.3, 121.0 (q) | -66.3 |

| 3-(Trifluoromethyl)pyridine | 3 | 8.91 (s), 8.82 (d), 7.94 (d), 7.45 (m) | - | -62.7 |

| 4-(Trifluoromethyl)pyridine | 4 | - | - | - |

Note: NMR data is compiled from various sources and may have been recorded under slightly different conditions. The provided data for 2- and 3-trifluoromethylpyridine is from a consistent source.

Experimental Protocols

This section provides detailed methodologies for the determination of the key electronic properties of trifluoromethyl-substituted pyridines.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of a trifluoromethyl-substituted pyridine.

Materials:

-

Trifluoromethyl-substituted pyridine sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized, CO₂-free water

-

Calibrated pH meter with a glass electrode

-

Automatic titrator or manual titration setup (buret, stirrer)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of the trifluoromethyl-substituted pyridine and dissolve it in a known volume of CO₂-free deionized water to create a solution of known concentration (e.g., 10 mM). Add KCl to a final concentration of 0.1 M to maintain constant ionic strength.

-

System Inerting: Purge the sample solution with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of a weak base. Maintain a gentle stream of the inert gas over the solution throughout the titration.

-

Titration with Acid: Titrate the pyridine solution with a standardized solution of HCl. Add the titrant in small, precise increments (e.g., 0.05 mL).

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Titration with Base (Back-titration): After reaching a low pH (e.g., pH 2), titrate the solution with a standardized NaOH solution, again recording the pH after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate determination, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point. The pKa is then calculated from the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

NMR Spectroscopic Analysis

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation and to observe the electronic effects of the CF₃ group.

Materials:

-

Trifluoromethyl-substituted pyridine sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the trifluoromethyl-substituted pyridine in about 0.6 mL of the chosen deuterated solvent directly in an NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often employed to simplify the spectrum. The wide chemical shift range of ¹⁹F NMR should be considered when setting the spectral width.

-

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phasing the spectra, and performing baseline correction. Reference the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or an external standard (commonly CFCl₃ for ¹⁹F, set to 0 ppm).

Cyclic Voltammetry

Objective: To determine the redox potentials of trifluoromethyl-substituted pyridines.

Materials:

-

Trifluoromethyl-substituted pyridine sample

-

Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used.

-

Solution Preparation: Prepare a solution of the trifluoromethyl-substituted pyridine (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.

-

Deoxygenation: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Immerse the three electrodes in the solution.

-

Set the potential window to scan a relevant range where redox events are expected.

-

Perform a cyclic scan at a defined scan rate (e.g., 100 mV/s).

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis: The resulting voltammogram will show peaks corresponding to oxidation and reduction events. The peak potentials (Epa for anodic peak and Epc for cathodic peak) can be used to determine the formal redox potential (E°') as the midpoint of the two peak potentials.

Visualizations

The following diagrams illustrate key concepts related to the electronic properties of trifluoromethyl-substituted pyridines.

Caption: Impact of the CF₃ group on pyridine's electronic properties.

Caption: Workflow for characterizing electronic properties.

Conclusion

The electronic properties of trifluoromethyl-substituted pyridines are significantly modulated by the presence and position of the CF₃ group. This guide has provided a foundational understanding of these properties through quantitative data, detailed experimental protocols, and illustrative diagrams. A thorough characterization of the electronic landscape of these molecules is paramount for their rational design and application in drug discovery and materials science. The methodologies outlined herein provide a robust framework for researchers to further explore and harness the unique attributes of this important class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction is of paramount importance in medicinal chemistry and materials science, where arylamines are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Bromo-3-(trifluoromethyl)pyridine. This substrate is of particular interest in drug discovery due to the presence of the electron-deficient pyridine ring and the trifluoromethyl group, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group presents unique challenges, often requiring careful optimization of reaction conditions to achieve high yields and avoid side reactions.[2]

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species, a phosphine ligand, and a base. The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-substituted 3-(trifluoromethyl)pyridin-4-amine, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle, particularly the reductive elimination, and to stabilize the palladium intermediates.[2]

Key Reaction Components

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the following components:

-

Palladium Precatalyst: A source of palladium is essential. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). More advanced, air-stable precatalysts (e.g., G3 and G4 precatalysts) have been developed to improve efficiency and reproducibility.[2]

-

Phosphine Ligand: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For electron-deficient substrates like this compound, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos are often effective.[2]

-

Base: A non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The strength of the base can significantly impact the reaction outcome, and weaker bases may be necessary for substrates with base-sensitive functional groups.[2]

-

Solvent: Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices that can effectively dissolve the reactants and stabilize the catalytic species.[2]

Data Presentation: Representative Reaction Conditions

While specific quantitative data for a wide range of amines with this compound is not extensively available in the general literature, the following table summarizes typical conditions and representative yields for the Buchwald-Hartwig amination of structurally similar electron-deficient aryl bromides. This data serves as a valuable starting point for reaction optimization.

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 80-110 | 12-24 | >85 |

| 2 | 4-Methoxyaniline | Pd(OAc)₂ (1-2) | SPhos (2-4) | Cs₂CO₃ (1.5-2.0) | Dioxane | 100-120 | 18-24 | >90 |

| 3 | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | KOtBu (1.4) | Toluene | 100 | 12 | >95 |

| 4 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 16 | >80 |

| 5 | Benzylamine | G3-XPhos (1) | - | K₃PO₄ (2.0) | Dioxane | 110 | 24 | >88 |

This table is a compilation of representative data from various sources for structurally similar electron-deficient aryl bromides and should be used as a guideline for reaction optimization.[2]

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.[2]

General Protocol for the Buchwald-Hartwig Amination of this compound:

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Addition of Reagents: To the same Schlenk tube, add the base (e.g., NaOtBu, 1.2-1.5 equivalents), this compound (1.0 equivalent), and the desired amine (1.1-1.2 equivalents).

-

Addition of Solvent: Add the anhydrous solvent (e.g., toluene, 0.1-0.5 M with respect to the aryl bromide) via syringe.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-3-(trifluoromethyl)pyridin-4-amine.[2]

Mandatory Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of GPR40 Modulators Using 4-Bromo-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus.[1][2] This receptor is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion (GSIS) in response to medium and long-chain free fatty acids.[1][3] The development of small molecule GPR40 modulators, particularly agonists, offers a promising strategy for enhancing insulin release in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia associated with other insulin secretagogues.[3][4]

This document provides detailed application notes and protocols for the synthesis of novel GPR40 modulators utilizing 4-Bromo-3-(trifluoromethyl)pyridine as a key starting material. This fluorinated pyridine derivative serves as a versatile building block for introducing a trifluoromethyl-substituted pyridyl moiety into potential GPR40 agonist scaffolds. The trifluoromethyl group is a common feature in medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and cell permeability. While direct synthesis of clinically evaluated GPR40 modulators from this specific starting material is not widely documented, its chemical reactivity allows for its incorporation into novel molecular architectures designed to target GPR40. One product supplier notes that this compound is a reactant used in the preparation of GPR40 modulators.[5]

GPR40 Signaling Pathway

Activation of GPR40 by free fatty acids or synthetic agonists initiates a signaling cascade that potentiates insulin secretion from pancreatic β-cells. The primary signaling pathway involves the coupling of GPR40 to the Gαq subunit of heterotrimeric G proteins.[6][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[3][7] The elevated intracellular Ca2+ levels are a key signal for the exocytosis of insulin-containing granules.[3]

Caption: GPR40 signaling cascade in pancreatic β-cells.

Proposed Synthetic Approach

The synthetic strategy outlined below leverages palladium-catalyzed cross-coupling reactions, namely the Suzuki and Buchwald-Hartwig reactions, to construct a novel GPR40 modulator scaffold incorporating the 4-pyridyl-3-(trifluoromethyl) moiety. This approach is modular, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Caption: Proposed workflow for GPR40 modulator synthesis.

Experimental Protocols

1. General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the formation of a C-C bond between this compound and an aryl boronic acid.

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl boronic acid or ester (1.2 eq.), and a suitable base such as cesium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq.).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

-

2. General Protocol for Buchwald-Hartwig Amination

This protocol details the C-N bond formation to introduce the amine component of the modulator.

-

Reaction Setup:

-

In a glovebox or under an inert atmosphere, add the aryl halide intermediate from the Suzuki coupling (1.0 eq.), the desired primary or secondary amine (1.2 eq.), a strong base such as sodium tert-butoxide (1.4 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq.), and a suitable phosphine ligand (e.g., XPhos, 0.08 eq.) to an oven-dried reaction vessel.

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

-

Reaction Execution:

-

Seal the vessel and heat the mixture to 80-110 °C with stirring.

-

Monitor the reaction for completion using TLC or LC-MS.

-

-

Work-up and Purification:

-

After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by flash chromatography or preparative HPLC to yield the final product.

-

3. In Vitro Evaluation of GPR40 Agonist Activity: Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration upon GPR40 activation.

-

Cell Culture:

-

Culture CHO-K1 or HEK293 cells stably expressing human GPR40 in appropriate media.

-

-

Assay Procedure:

-

Plate the cells in 96- or 384-well black-walled, clear-bottom plates and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Prepare serial dilutions of the synthesized compounds in a suitable assay buffer.

-

Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add the compound dilutions to the cell plate and immediately measure the fluorescence intensity over time to detect calcium mobilization.

-

-

Data Analysis:

-

Calculate the increase in fluorescence relative to the baseline.

-

Plot the response as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Data Presentation: In Vitro Activity of Known GPR40 Modulators

The following table summarizes the in vitro potencies of several well-characterized GPR40 modulators. This data can serve as a benchmark for newly synthesized compounds.

| Compound | Assay Type | Cell Line | Potency (EC50, nM) | Reference |

| AMG-837 | Ca2+ Flux | CHO (transient hGPR40) | 13.5 ± 0.8 | [4][6] |

| IP1 Accumulation | A9 (stable hGPR40) | 7.8 ± 1.2 | [4][6] | |

| [35S]-GTPγS Binding | A9 (stable hGPR40) | 1.5 ± 0.1 | [6] | |

| TAK-875 | Ca2+ Flux (FLIPR) | CHO (stable hGPR40) | 5.7 | [8] |

| AM-1638 | Ca2+ Flux | CHO (stable hGPR40) | (Full Agonist) | [9] |

Conclusion

This compound is a valuable and reactive starting material for the synthesis of novel GPR40 modulators. The proposed synthetic strategies, utilizing robust and versatile cross-coupling methodologies, provide a clear path for the generation of compound libraries for biological screening. The detailed protocols for synthesis and in vitro evaluation will enable researchers to efficiently explore the chemical space around this scaffold in the pursuit of new and effective treatments for type 2 diabetes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.plos.org [journals.plos.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of Bub1 Kinase Inhibitors from 4-Bromo-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budding uninhibited by benzimidazoles 1 (Bub1) is a conserved serine/threonine kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Bub1 functions as both a scaffold for the assembly of other checkpoint proteins at the kinetochore and as an active kinase that phosphorylates key substrates to propagate the "wait anaphase" signal.[1] A primary substrate of Bub1 is histone H2A at threonine 120 (H2A-T120).[2] Phosphorylation of this residue is essential for the recruitment of Shugoshin (Sgo) proteins, which protect centromeric cohesion and are involved in the recruitment of the Chromosomal Passenger Complex (CPC), including the kinase Aurora B.[1][3] Given its critical role in mitosis and the observation that its dysregulation is a hallmark of many cancers, Bub1 has emerged as an attractive target for therapeutic intervention.[1]

This document provides detailed protocols for the synthesis of a potent Bub1 kinase inhibitor starting from 4-Bromo-3-(trifluoromethyl)pyridine. The synthetic strategy leverages a palladium-catalyzed cross-coupling reaction, a versatile and powerful tool in medicinal chemistry. Additionally, protocols for the biochemical evaluation of the synthesized inhibitor are provided, along with a summary of its activity and the relevant biological pathways.

Bub1 Signaling Pathway

The Bub1 kinase is a central node in the spindle assembly checkpoint signaling pathway. The following diagram illustrates its key interactions and the point of intervention for Bub1 inhibitors.

Caption: Bub1 kinase pathway and inhibitor intervention.

Synthesis of a Pyridine-Based Bub1 Kinase Inhibitor

The following section outlines a synthetic route to a potent Bub1 kinase inhibitor, designated here as BPI-1 (Bub1 Pyridine Inhibitor-1) , starting from this compound. The key transformation is a Buchwald-Hartwig amination reaction.

Experimental Workflow

The synthesis of BPI-1 is a two-step process as depicted in the workflow diagram below.

Caption: Synthetic workflow for BPI-1.

Protocol 1: Synthesis of N-(3-methyl-1H-pyrazol-5-yl)-4-(trifluoromethyl)pyridin-3-amine (BPI-1)

This protocol describes the palladium-catalyzed Buchwald-Hartwig amination of this compound with 5-amino-3-methyl-1H-pyrazole.

Materials:

-

This compound

-

5-amino-3-methyl-1H-pyrazole

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), 5-amino-3-methyl-1H-pyrazole (1.2 mmol), and cesium carbonate (2.0 mmol).

-

Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

-

Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield BPI-1.

Characterization and Biological Evaluation

Protocol 2: In Vitro Bub1 Kinase Activity Assay

This protocol describes a method to determine the inhibitory activity of the synthesized compound against Bub1 kinase.

Materials:

-

Recombinant human Bub1 kinase

-

Histone H2A substrate

-

ATP (Adenosine triphosphate)

-

Synthesized inhibitor (BPI-1)

-

Kinase assay buffer

-

Phospho-specific antibody for H2A-T120

-

Secondary antibody conjugated to a detectable marker (e.g., HRP)

-

96-well plates

-

Plate reader for signal detection

Procedure:

-

Prepare a serial dilution of the inhibitor (BPI-1) in DMSO.

-

In a 96-well plate, add the kinase assay buffer, recombinant Bub1 kinase, and the histone H2A substrate.

-

Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., EDTA).

-

Detect the level of H2A-T120 phosphorylation using an ELISA-based method with the phospho-specific antibody.

-

Measure the signal using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

The inhibitory activities of known Bub1 inhibitors are presented below for comparison.

| Inhibitor | Bub1 IC₅₀ (nM) | Cell-based Assay IC₅₀ (nM) | Reference(s) |

| BAY-320 | 560 | ~7000 | [4] |

| BAY-524 | 450 | ~7000 | [5] |

| BAY-1816032 | 7 | 29 | [6] |

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis and evaluation of novel Bub1 kinase inhibitors derived from this compound. The use of palladium-catalyzed cross-coupling reactions offers a versatile and efficient approach to generate a library of potential inhibitors for further investigation in the context of cancer drug discovery. The provided biological assay protocol allows for the robust determination of their inhibitory potency against Bub1 kinase. These methods and data serve as a valuable resource for researchers dedicated to the development of novel anticancer therapeutics targeting the spindle assembly checkpoint.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Revolutionizing Crop Protection: Advanced Synthetic Methodologies in Agrochemical Development

Introduction

The escalating global demand for food security necessitates the continuous development of novel, effective, and environmentally benign agrochemicals. Traditional synthetic approaches often face challenges related to efficiency, safety, and environmental impact. This document presents a series of application notes and detailed protocols showcasing cutting-edge synthetic methodologies that are paving the way for the next generation of agrochemicals. These approaches, including C-H functionalization, biocatalysis, and flow chemistry, offer significant advantages in terms of precision, sustainability, and the ability to access novel chemical spaces. These notes are intended for researchers, scientists, and professionals in the field of agrochemical discovery and development.

Application Note 1: C-H Functionalization in the Synthesis of Novel Fungicides

Overview

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into valuable C-C, C-N, and C-O bonds.[1][2][3] This approach streamlines synthetic routes by eliminating the need for pre-functionalized starting materials, thereby reducing step counts and waste generation.[4] In agrochemical synthesis, C-H activation provides a direct path to novel analogs of existing scaffolds, facilitating the rapid exploration of structure-activity relationships (SAR) and the development of compounds with improved efficacy and resistance profiles.[5]

Experimental Protocol: Synthesis of a Novel 1,2,4-Triazole Fungicide Derivative

This protocol is adapted from the synthesis of novel 1,2,4-triazole derivatives containing carboxamide fragments, which have shown promising antifungal activities.[6]

Step 1: Synthesis of the Carboxamide Precursor

-

To a solution of 4-formylbenzoic acid (1.50 g, 10 mmol) in dichloromethane (50 mL), add oxalyl chloride (1.1 mL, 12.5 mmol) followed by a catalytic amount of DMF (2 drops).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting acid chloride in dichloromethane (20 mL) and add it dropwise to a solution of 4-methoxyaniline (1.23 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in dichloromethane (30 mL) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the aldehyde precursor.

Step 2: Grignard Addition

-

To a solution of the aldehyde precursor (2.55 g, 10 mmol) in anhydrous THF (50 mL) at 0 °C, add methylmagnesium bromide (3.0 M in diethyl ether, 3.7 mL, 11 mmol) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction with a saturated aqueous solution of NH4Cl (20 mL).

-